Cas no 2228600-90-4 (3-(azetidin-3-yl)methyl-5-methoxypyridine)

3-(azetidin-3-yl)methyl-5-methoxypyridine 化学的及び物理的性質
名前と識別子
-
- EN300-1755659
- 2228600-90-4
- 3-[(azetidin-3-yl)methyl]-5-methoxypyridine
- 3-(azetidin-3-yl)methyl-5-methoxypyridine
-
- インチ: 1S/C10H14N2O/c1-13-10-3-8(4-12-7-10)2-9-5-11-6-9/h3-4,7,9,11H,2,5-6H2,1H3
- InChIKey: BQRAKRMOSJHVIQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CN=CC(=C1)CC1CNC1
計算された属性
- せいみつぶんしりょう: 178.110613074g/mol
- どういたいしつりょう: 178.110613074g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 159
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.7
- トポロジー分子極性表面積: 34.2Ų
3-(azetidin-3-yl)methyl-5-methoxypyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1755659-0.05g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.05g |
$1261.0 | 2023-09-20 | ||
Enamine | EN300-1755659-0.25g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.25g |
$1381.0 | 2023-09-20 | ||
Enamine | EN300-1755659-0.5g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.5g |
$1440.0 | 2023-09-20 | ||
Enamine | EN300-1755659-10g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 10g |
$6450.0 | 2023-09-20 | ||
Enamine | EN300-1755659-2.5g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 2.5g |
$2940.0 | 2023-09-20 | ||
Enamine | EN300-1755659-0.1g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 0.1g |
$1320.0 | 2023-09-20 | ||
Enamine | EN300-1755659-1g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 1g |
$1500.0 | 2023-09-20 | ||
Enamine | EN300-1755659-5g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 5g |
$4349.0 | 2023-09-20 | ||
Enamine | EN300-1755659-10.0g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 10g |
$6450.0 | 2023-06-03 | ||
Enamine | EN300-1755659-1.0g |
3-[(azetidin-3-yl)methyl]-5-methoxypyridine |
2228600-90-4 | 1g |
$1500.0 | 2023-06-03 |
3-(azetidin-3-yl)methyl-5-methoxypyridine 関連文献
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J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
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Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Yuxi Liu,Xiaoming Qiu,Xiaobin Liu,Yongchang Liu,Li-Zhen Fan J. Mater. Chem. A, 2018,6, 8750-8756
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Wei Chen Nanoscale, 2015,7, 6957-6990
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Mahesh Shidore,Jatin Machhi,Prashant Murumkar,Mahesh Barmade,Jigar Thanki,Mange Ram Yadav RSC Adv., 2015,5, 91908-91921
3-(azetidin-3-yl)methyl-5-methoxypyridineに関する追加情報
Introduction to 3-(azetidin-3-yl)methyl-5-methoxypyridine (CAS No. 2228600-90-4)
3-(azetidin-3-yl)methyl-5-methoxypyridine, identified by the CAS number 2228600-90-4, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This molecule, featuring a pyridine core substituted with a methoxy group at the 5-position and an azetidine ring at the 3-position, has garnered attention due to its structural features and potential biological activities. The pyridine moiety is a ubiquitous scaffold in medicinal chemistry, known for its ability to interact with biological targets such as enzymes and receptors, while the azetidine ring introduces a cyclic amine functionality that can modulate pharmacokinetic properties and binding affinity.
The structural composition of 3-(azetidin-3-yl)methyl-5-methoxypyridine positions it as a versatile building block for the synthesis of more complex pharmacophores. The presence of both the methoxy group and the azetidine ring suggests potential applications in the development of small-molecule inhibitors, ligands for receptor binding, or intermediates in multi-step synthetic pathways. In recent years, there has been a growing interest in heterocyclic compounds that incorporate both nitrogen and oxygen-containing rings, as these structures often exhibit enhanced bioactivity and selectivity.
One of the most compelling aspects of 3-(azetidin-3-yl)methyl-5-methoxypyridine is its potential as a scaffold for drug discovery. The pyridine ring is particularly valuable in medicinal chemistry due to its ability to form hydrogen bonds and participate in hydrophobic interactions with biological targets. Additionally, the methoxy group can serve as a pharmacophoric element that influences solubility, metabolic stability, and target binding affinity. The azetidine ring, on the other hand, provides a rigidified amine moiety that can enhance binding interactions and reduce conformational flexibility.
Recent advancements in computational chemistry and molecular modeling have further highlighted the significance of 3-(azetidin-3-yl)methyl-5-methoxypyridine as a lead compound. These techniques allow researchers to predict binding modes, optimize molecular properties, and identify potential therapeutic applications with greater precision. For instance, virtual screening studies have demonstrated that derivatives of this compound may exhibit inhibitory activity against various enzymes implicated in metabolic diseases, inflammation, and cancer.
The synthesis of 3-(azetidin-3-yl)methyl-5-methoxypyridine presents an interesting challenge for organic chemists due to the need to construct both the pyridine core and the azetidine ring in a single synthetic sequence. Modern synthetic methodologies have made significant strides in this area, enabling the efficient construction of complex heterocyclic systems through multi-component reactions, transition-metal-catalyzed transformations, and enzymatic catalysis. These advances have not only streamlined the synthesis of this compound but also provided new opportunities for structural diversification and lead optimization.
In addition to its synthetic appeal, 3-(azetidin-3-yl)methyl-5-methoxypyridine has shown promise in preclinical studies as a potential therapeutic agent. Initial pharmacological evaluations have suggested that this compound may exhibit modest activity against certain disease-related targets. While further research is needed to fully elucidate its mechanism of action and therapeutic potential, these early findings are encouraging and warrant additional investigation.
The development of novel pharmaceuticals often relies on the identification of new chemical entities with unique structural features and biological activities. 3-(azetidin-3-yl)methyl-5-methoxypyridine, with its distinctive combination of functional groups, represents such an entity that holds promise for future drug discovery efforts. As our understanding of biological pathways continues to expand, compounds like this one will play an increasingly important role in addressing unmet medical needs.
Future directions for research on 3-(azetidin-3-yl)methyl-5-methoxypyridine may include exploring its derivatives through structure-based drug design principles. By systematically modifying key pharmacophoric elements such as the pyridine ring or azetidine moiety, researchers can generate libraries of compounds with tailored biological properties. High-throughput screening (HTS) techniques combined with machine learning algorithms can accelerate this process by rapidly identifying promising candidates for further optimization.
The integration of experimental data with computational models will also be crucial in advancing our understanding of this compound's behavior. Techniques such as X-ray crystallography can provide detailed insights into its three-dimensional structure at atomic resolution, while nuclear magnetic resonance (NMR) spectroscopy can offer information about its conformational dynamics in solution. These complementary approaches will enable researchers to refine their models of how 3-(azetidin-3-yl)methyl-5-methoxypyridine interacts with biological targets.
In conclusion, 3-(azetidin-3-ylmethyl)-5-methoxypyridine (CAS No 2228600904) represents an exciting opportunity for pharmaceutical innovation due to its unique structural features and potential biological activities Further exploration into this compound's synthesis pharmacology and therapeutic applications will undoubtedly contribute valuable insights into drug discovery The combination of traditional organic synthesis methods modern computational techniques and rigorous pharmacological evaluation ensures that this compound will remain at forefront scientific research
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